Dehydrocarteolol Hydrochloride-d9
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Overview
Description
Dehydrocarteolol-d9 (hydrochloride) is a deuterated analog of Dehydrocarteolol hydrochloride. It is primarily used as a reference standard in various analytical and research applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in studies involving mass spectrometry and other analytical techniques. Dehydrocarteolol hydrochloride itself is a β-adrenergic blocker with applications in treating conditions such as hypertension, angina, and glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydrocarteolol-d9 (hydrochloride) involves the deuteration of Dehydrocarteolol hydrochlorideCommonly, deuterium gas (D2) or deuterated solvents are used in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Dehydrocarteolol-d9 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Dehydrocarteolol-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Dehydrocarteolol-d9 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new β-adrenergic blockers and other therapeutic agents .
Mechanism of Action
The mechanism of action of Dehydrocarteolol-d9 (hydrochloride) is similar to that of Dehydrocarteolol hydrochloride. It functions as a β-adrenergic blocker, inhibiting the action of catecholamines like adrenaline and noradrenaline on β-adrenergic receptors. This inhibition leads to a decrease in heart rate, blood pressure, and intraocular pressure. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
- Carteolol hydrochloride
- Isoproterenol hydrochloride
- Adrenalone hydrochloride
- Nebivolol hydrochloride
- Levobunolol hydrochloride
Uniqueness
Dehydrocarteolol-d9 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and tracking of molecular interactions are essential .
Properties
Molecular Formula |
C16H23ClN2O3 |
---|---|
Molecular Weight |
335.87 g/mol |
IUPAC Name |
5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; |
InChI Key |
AQKPYMCBUMYZNK-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl |
Origin of Product |
United States |
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